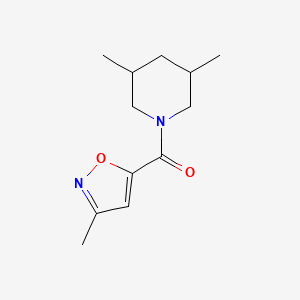
(3,5-Dimethylpiperidin-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3,5-Dimethylpiperidin-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone, also known as DMOM, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of (3,5-Dimethylpiperidin-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone is not fully understood. However, studies have suggested that this compound may act by modulating the activity of certain neurotransmitters in the brain, such as GABA and glutamate. This compound has also been found to interact with voltage-gated ion channels, which are involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects in animal models. Studies have shown that this compound can increase the threshold for seizures, reduce pain sensitivity, and reduce anxiety-like behavior. This compound has also been found to have a low toxicity profile, making it a potentially safe compound for use in drug development.
Vorteile Und Einschränkungen Für Laborexperimente
(3,5-Dimethylpiperidin-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in various assays. This compound also exhibits potent effects at low concentrations, allowing for the use of lower doses in experiments. However, one limitation of this compound is its limited solubility in water, which can make it difficult to use in certain assays.
Zukünftige Richtungen
There are several future directions for research on (3,5-Dimethylpiperidin-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone. One area of interest is the development of this compound-based drugs for the treatment of neurological disorders such as epilepsy, chronic pain, and anxiety. Another area of interest is the elucidation of the exact mechanism of action of this compound, which could provide insights into the development of new drugs targeting the same pathways. Additionally, further studies are needed to investigate the potential side effects and toxicity of this compound in humans, as well as its pharmacokinetic properties.
Synthesemethoden
(3,5-Dimethylpiperidin-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone can be synthesized using a multistep process that involves the reaction of 3,5-dimethylpiperidine with 3-methyl-5-(2-hydroxyethyl)oxazole in the presence of a base. This reaction results in the formation of this compound, which can be purified using various methods such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
(3,5-Dimethylpiperidin-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone has been studied extensively for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and neuroscience. This compound has been found to exhibit potent anticonvulsant, analgesic, and anxiolytic effects, making it a promising candidate for the development of new drugs for the treatment of various neurological disorders such as epilepsy, chronic pain, and anxiety.
Eigenschaften
IUPAC Name |
(3,5-dimethylpiperidin-1-yl)-(3-methyl-1,2-oxazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-8-4-9(2)7-14(6-8)12(15)11-5-10(3)13-16-11/h5,8-9H,4,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJZXKDHLBYRDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=CC(=NO2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
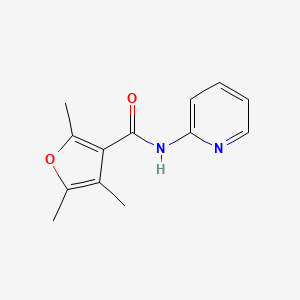
![N-[(3-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide](/img/structure/B7508727.png)


![N-[(2-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide](/img/structure/B7508764.png)
![N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7508765.png)

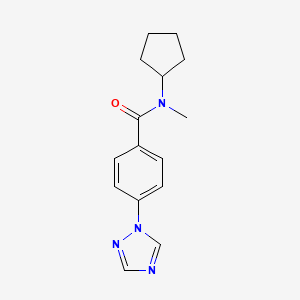
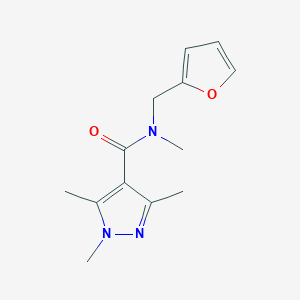


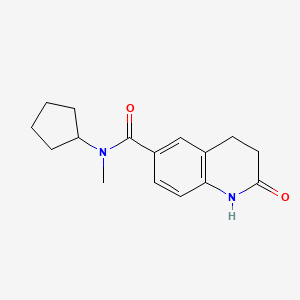
![2-Methyl-1-[4-(morpholine-4-carbonyl)piperidin-1-yl]propan-1-one](/img/structure/B7508819.png)

